molecular formula C11H8O6 B1200665 2-Carboxy-2-hydroxy-8-carboxychromene

2-Carboxy-2-hydroxy-8-carboxychromene

Cat. No. B1200665
M. Wt: 236.18 g/mol
InChI Key: QTUUVCOZQOTVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-2-hydroxy-8-carboxychromene is a 1-benzopyran.

Scientific Research Applications

Chelation Properties

2-Carboxy-2-hydroxy-8-carboxychromene derivatives exhibit interesting chelation properties. For instance, derivatives of thiophene analogs of this compound have been synthesized to investigate their chelating abilities with metals, as evidenced by a blue color reaction with aqueous FeCl3 (Courtin, Erlenmeyer, & Class, 1964).

Crystal and Molecular Structure Analysis

The structural properties of related compounds like 8-carboxy-1-hydroxy-2-oxobicyclo-[3,2,2]non-6-ene-9,4-carbolactone have been explored through three-dimensional X-ray analysis. This analysis has revealed details about molecular structures, indicating the potential for these compounds in structural chemistry (Pointer, Wilford, & Chui, 1971).

Biocatalytic Synthesis

The compound has relevance in biocatalysis, particularly in the enzymatic synthesis of chiral 2-hydroxy acids. This process is important for producing enantiomerically pure compounds, which are crucial in various fields of chemistry (Adam et al., 1998).

Fluorescent Probing

In the area of fluorescence, derivatives of 2-carboxy-2-hydroxy-8-carboxychromene, such as sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonate, have been developed as water-soluble photoluminescent materials. These have applications in detecting Fe3+ in water solutions and monitoring intracellular Fe3+ in living cells, demonstrating their utility in biochemical and medical research (Shi & Zhang, 2020).

Enzymatic Synthesis

Optically active 2-hydroxy carboxylic acids, which are derivatives of 2-carboxy-2-hydroxy-8-carboxychromene, are synthesized enzymatically. These compounds are significant in the pharmaceutical industry as they serve as building blocks for various organic compounds and as chiral resolving reagents (Chen, Wu, & Zhu, 2015).

Media Effects on Optical Properties

The compound's derivatives also have applications in materials science, specifically in studying the media effects on optical properties of azobenzene derivatives. This research is important for understanding interactions in polymer blends (Oertel, Mart, Komber, & Böhme, 2009).

properties

Molecular Formula

C11H8O6

Molecular Weight

236.18 g/mol

IUPAC Name

2-hydroxychromene-2,8-dicarboxylic acid

InChI

InChI=1S/C11H8O6/c12-9(13)7-3-1-2-6-4-5-11(16,10(14)15)17-8(6)7/h1-5,16H,(H,12,13)(H,14,15)

InChI Key

QTUUVCOZQOTVCR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(=O)O)OC(C=C2)(C(=O)O)O

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)OC(C=C2)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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